

# An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidine

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## Compound of Interest

Compound Name: **5-Bromo-4,6-dichloropyrimidine**

Cat. No.: **B1266721**

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 68797-61-5

This technical guide provides a comprehensive overview of **5-Bromo-4,6-dichloropyrimidine**, a key building block in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of targeted therapeutics, particularly in the context of endothelin receptor antagonism and kinase inhibition.

## Physicochemical Properties

**5-Bromo-4,6-dichloropyrimidine** is a halogenated pyrimidine derivative with the chemical formula C<sub>4</sub>HBrCl<sub>2</sub>N<sub>2</sub>.<sup>[1]</sup> Its structure, featuring three reactive halogen substituents, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential chemical modifications.

A summary of its key physicochemical properties is presented in the table below:

Property	Value	Reference
CAS Number	68797-61-5	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> HBrCl <sub>2</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	227.87 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	
Melting Point	75-76 °C	<a href="#">[1]</a>
Boiling Point	294.6 ± 35.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	2.0 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
SMILES	Clc1ncnc(Cl)c1Br	<a href="#">[2]</a>
InChI Key	BKLHHTTZTSYHBV-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Reactions

While a specific, detailed protocol for the direct synthesis of **5-Bromo-4,6-dichloropyrimidine** is not readily available in the cited literature, its synthesis can be inferred from standard bromination reactions of pyrimidine rings. A plausible and commonly employed method would involve the direct bromination of 4,6-dichloropyrimidine.

## Experimental Protocol: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine

A closely related and well-documented synthesis is that of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the production of the drug Macitentan.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This multi-step synthesis provides valuable insight into the chemistry of the 4,6-dichloropyrimidine core.

### Materials:

- p-bromophenylacetic acid

- Methanol
- Solid acid catalyst (e.g., sulfated zirconia)
- Dimethyl carbonate
- Sodium methoxide
- Formamidine hydrochloride
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Toluene
- N,N-dimethylaniline

#### Procedure:

- Esterification: p-bromophenylacetic acid is esterified with methanol in the presence of a solid acid catalyst to yield methyl p-bromophenylacetate.[\[3\]](#)
- Condensation: The resulting ester is then reacted with dimethyl carbonate in the presence of sodium methoxide to form 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester.
- Cyclization: The malonic ester derivative is cyclized with formamidine hydrochloride to produce 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.[\[3\]](#)
- Chlorination: The dihydroxypyrimidine is chlorinated using a mixture of phosphorus oxychloride, toluene, and N,N-dimethylaniline to yield the final product, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[\[6\]](#)

## Key Reactions: Suzuki-Miyaura Coupling

The bromine atom at the 5-position of the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents.

#### General Protocol for Suzuki-Miyaura Coupling:

**Materials:**

- **5-Bromo-4,6-dichloropyrimidine** (or a derivative)
- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ )
- Solvent system (e.g., 1,4-dioxane/water)

**Procedure:**

- To a reaction vessel under an inert atmosphere, add the 5-bromopyrimidine derivative, the boronic acid, the palladium catalyst, and the base.
- Add the degassed solvent system.
- Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture and perform an aqueous workup.
- The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.

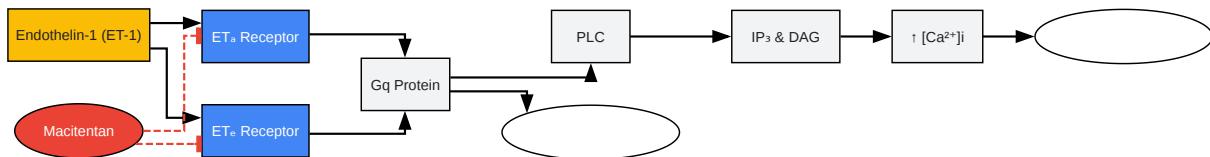
## Applications in Drug Development

**5-Bromo-4,6-dichloropyrimidine** and its derivatives are pivotal intermediates in the synthesis of pharmacologically active molecules, most notably endothelin receptor antagonists and various kinase inhibitors.

## Endothelin Receptor Antagonism and Macitentan

A derivative of **5-Bromo-4,6-dichloropyrimidine** is a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).<sup>[8]</sup> Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects

through two receptor subtypes,  $\text{ET}_\alpha$  and  $\text{ET}_\epsilon$ .<sup>[1]</sup> In PAH, elevated levels of ET-1 contribute to vasoconstriction, cell proliferation, fibrosis, and inflammation. Macitentan acts by blocking both  $\text{ET}_\alpha$  and  $\text{ET}_\epsilon$  receptors, thereby inhibiting the detrimental effects of ET-1.<sup>[1][9]</sup>

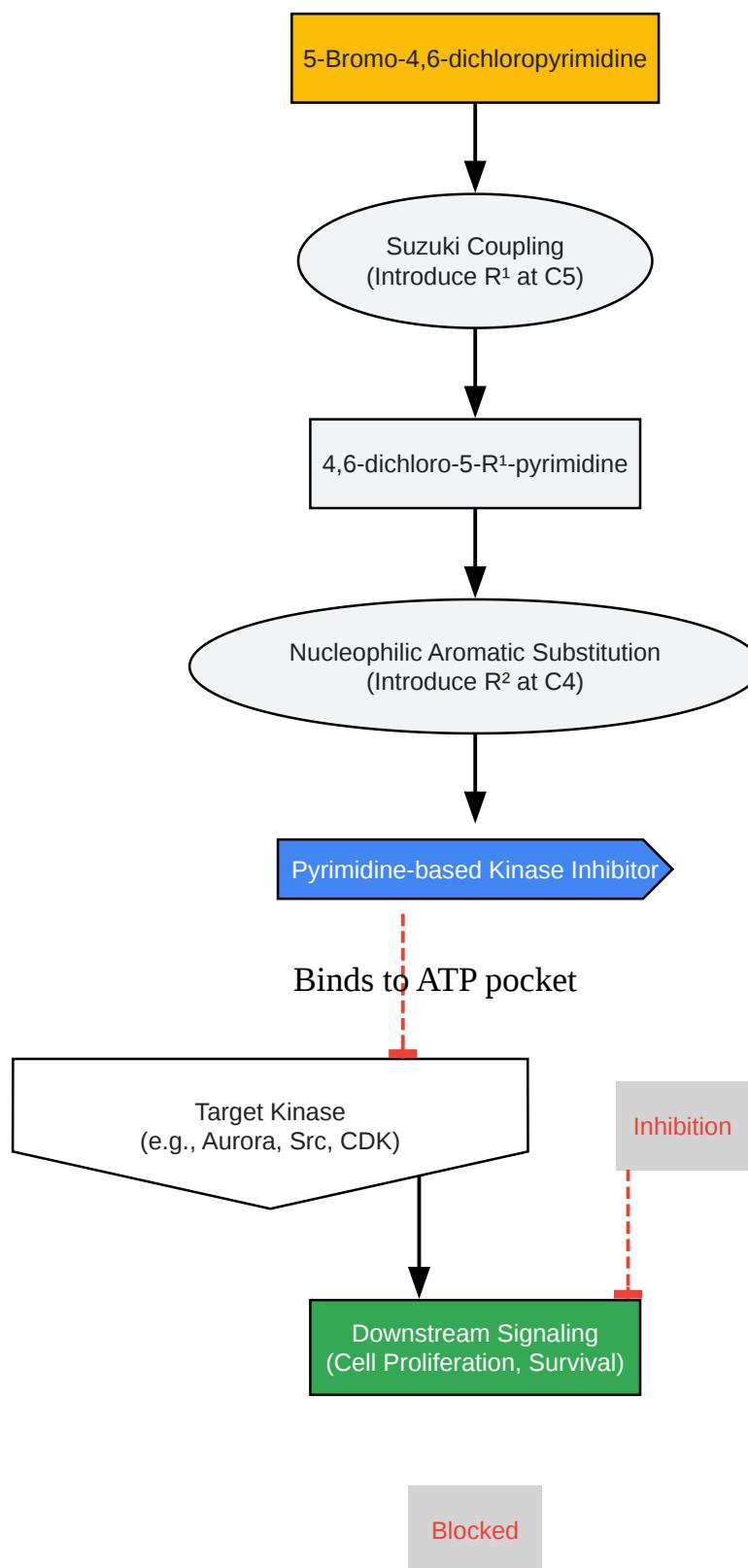


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Endothelin Receptor Signaling and Macitentan Inhibition.

## Kinase Inhibition

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of various kinase inhibitors.<sup>[10]</sup> Pyrimidine derivatives can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Derivatives of **5-Bromo-4,6-dichloropyrimidine** can be synthesized to target specific kinases involved in oncogenic signaling pathways, such as Aurora kinases, Src kinase, and cyclin-dependent kinases (CDKs).<sup>[11][12][13]</sup>

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General Synthetic Workflow for Pyrimidine-based Kinase Inhibitors.

## Conclusion

**5-Bromo-4,6-dichloropyrimidine** is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique substitution pattern allows for the strategic and selective introduction of various functional groups, making it an ideal starting material for the construction of complex molecules targeting important biological pathways. The successful development of drugs like Macitentan and the broad potential of pyrimidine-based kinase inhibitors underscore the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists in the field.

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